

Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)carbamate: A Comparative Guide

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Compound of Interest

Compound Name: *tert-Butyl (3-aminopropyl)carbamate*

Cat. No.: *B557208*

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This guide provides a detailed analysis of the infrared (IR) spectrum of **tert-Butyl (3-aminopropyl)carbamate**. By comparing its spectral features with those of simpler, related molecules, researchers can confidently identify the characteristic absorption bands corresponding to the primary amine, secondary carbamate, and alkyl functionalities within the molecule.

Molecular Structure and Key Functional Groups

Tert-Butyl (3-aminopropyl)carbamate possesses three key structural features that give rise to distinct peaks in an IR spectrum:

- **Primary Aliphatic Amine (-NH₂):** Responsible for characteristic N-H stretching and bending vibrations.
- **Secondary Carbamate (R-NH-COO-R'):** Contains a carbonyl group (C=O) and a secondary amine N-H bond, both with strong IR absorptions.
- **Alkyl Groups (C-H):** Includes the propyl chain and the bulky tert-butyl group, which produce typical alkane C-H stretching and bending signals.

Comparative Analysis of IR Absorption Data

The interpretation of the spectrum is facilitated by comparing the expected absorption frequencies with experimental data and the spectra of reference compounds. The following

table summarizes the key IR absorption bands for **tert-Butyl (3-aminopropyl)carbamate** and compares them with propylamine (a primary amine) and tert-butyl carbamate (a simple carbamate).

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Observed in tert-Butyl (3-aminopropyl)carbamate (cm ⁻¹)	Comparison: Propylamine (cm ⁻¹)	Comparison: tert-Butyl carbamate (cm ⁻¹)
Primary Amine	N-H Stretch (asymmetric & symmetric)	3500-3300 (two bands) [1][2]	~3360, ~3290	~3369, ~3293	N/A
N-H Bend (scissoring)	1650-1580[3]	~1570	~1615	N/A	
Carbamate	N-H Stretch (secondary)	3350-3310 (one band)[3]	~3360 (overlaps with amine)	N/A	~3436
C=O Stretch	1740-1680[4]	~1690-1680	N/A	~1743, ~1678	
N-H Bend / C-N Stretch (Amide II)	1640-1550[5]	~1530-1520	N/A	~1527	
C-O Stretch	1300-1000[5]	~1250, ~1160	N/A	~1253, ~1165	
Alkyl	C-H Stretch (sp ³)	3000-2850[6] [7]	~2975, ~2930, ~2870	~2960, ~2932, ~2874	~2978
C-H Bend (CH ₃ , CH ₂)	1470-1350[6]	~1465, ~1390, ~1365	~1465	~1455, ~1366	

Note: Observed frequencies are approximate and can vary based on the sample preparation and instrument.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of **tert-Butyl (3-aminopropyl)carbamate**.

Materials:

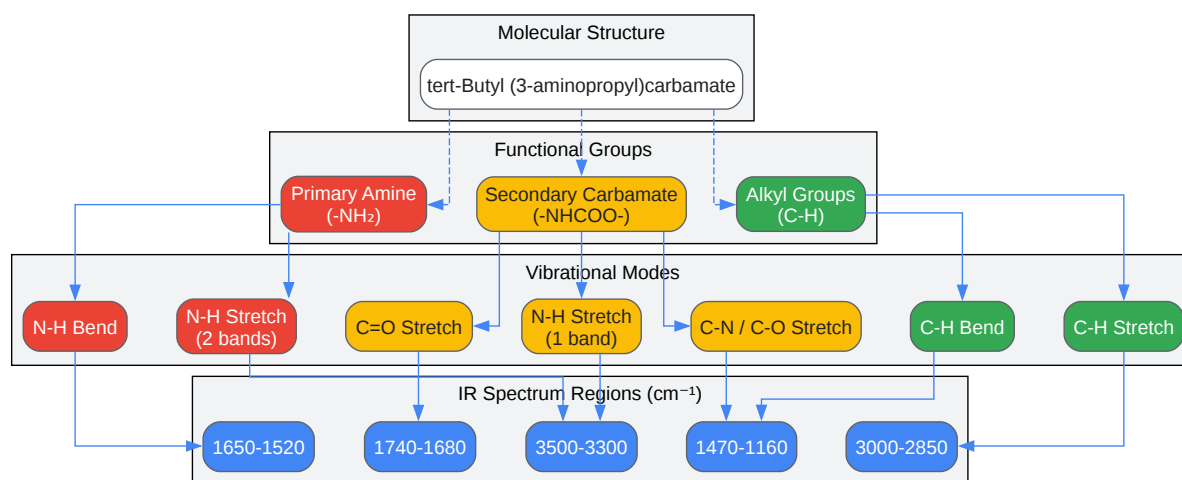
- FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
- Sample of **tert-Butyl (3-aminopropyl)carbamate**
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- **Background Scan:** Ensure the ATR crystal surface is clean. If necessary, clean with a lint-free wipe dampened with isopropanol and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
- **Sample Application:** Place a small amount of the **tert-Butyl (3-aminopropyl)carbamate** sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
- **Data Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe.

Visualization of Spectral Interpretation Workflow

The logical flow from molecular structure to spectral interpretation can be visualized as follows.



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Caption: Workflow for IR spectrum analysis of **tert-Butyl (3-aminopropyl)carbamate**.

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